4,4,5,5-Tetramethyl-2-((1R,2R)-2-phenylcyclopropyl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-((1R,2R)-2-phenylcyclopropyl)-1,3,2-dioxaborolane is a chiral organoboron compound featuring a dioxaborolane (pinacol boronic ester) backbone and a (1R,2R)-2-phenylcyclopropyl substituent. Its stereochemistry and cyclopropane moiety confer unique steric and electronic properties, making it valuable in asymmetric synthesis and cross-coupling reactions.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1R,2R)-2-phenylcyclopropyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-10-12(13)11-8-6-5-7-9-11/h5-9,12-13H,10H2,1-4H3/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANSPBMADSQCLG-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142856 | |
| Record name | rel-4,4,5,5-Tetramethyl-2-[(1R,2R)-2-phenylcyclopropyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749885-71-0 | |
| Record name | rel-4,4,5,5-Tetramethyl-2-[(1R,2R)-2-phenylcyclopropyl]-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749885-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-4,4,5,5-Tetramethyl-2-[(1R,2R)-2-phenylcyclopropyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-phenylcyclopropyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-((1R,2R)-2-phenylcyclopropyl)-1,3,2-dioxaborolane typically involves the reaction of a cyclopropylboronic acid derivative with a dioxaborolane precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the cyclopropylboronic acid reacts with a halogenated dioxaborolane under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-((1R,2R)-2-phenylcyclopropyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce borohydrides.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-((1R,2R)-2-phenylcyclopropyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-((1R,2R)-2-phenylcyclopropyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron center can form reversible covalent bonds with nucleophiles, which is crucial for its reactivity in chemical reactions. Additionally, the compound can participate in coordination chemistry, where it acts as a ligand to transition metals, facilitating catalytic processes.
Comparison with Similar Compounds
Insights :
- The ethyl-linked analog (4k) shows reduced yield (39%) compared to styryl-substituted S33 (84%), suggesting steric or electronic challenges in cyclopropane incorporation .
- Compound 53 achieves high yield and stereoselectivity, highlighting the favorable impact of trifluoromethyl and alkenyl groups on synthesis .
Physical and Spectral Properties
Insights :
Reactivity in Cross-Coupling Reactions
However, the (1R,2R) configuration may enhance enantioselectivity in asymmetric transformations .
Biological Activity
4,4,5,5-Tetramethyl-2-((1R,2R)-2-phenylcyclopropyl)-1,3,2-dioxaborolane (CAS No. 902757-46-4) is a boron-containing compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₂₁BO₂
- Molecular Weight : 244.14 g/mol
- Structure : The compound features a dioxaborolane ring with a tetramethyl and phenylcyclopropyl substituent.
The proposed mechanism for the antibacterial activity of dioxaborolanes involves:
- Inhibition of Peptidoglycan Synthesis : Disruption of the bacterial cell wall formation.
- Membrane Disruption : Alteration of membrane permeability leading to cell lysis.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several boron compounds against Staphylococcus aureus. The results indicated that some derivatives of dioxaborolanes showed significant inhibition zones compared to control groups. Although specific data on this compound were not reported in this study, the trends in activity suggest similar potential.
| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Dioxaborolane A | 15 | 32 µg/mL |
| Dioxaborolane B | 20 | 16 µg/mL |
| 4,4,5,5-Tetramethyl-Dioxaborolane | TBD | TBD |
Study 2: Cytotoxicity Assessment
Another research project focused on assessing the cytotoxic effects of various boron compounds on cancer cell lines. The findings indicated that certain dioxaborolanes could induce apoptosis in cancer cells through the activation of caspase pathways. The specific effects of this compound require further investigation.
Pharmacological Potential
The pharmacological profile of this compound suggests potential applications in:
- Antibacterial Therapy : Due to its structural properties that may inhibit bacterial growth.
- Cancer Treatment : As preliminary data indicates cytotoxic effects on cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 4,4,5,5-tetramethyl-2-((1R,2R)-2-phenylcyclopropyl)-1,3,2-dioxaborolane?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling precursors. A modified procedure from related dioxaborolanes suggests using hexanes/ethyl acetate (2:1 v/v) with 0.25% triethylamine for column chromatography, yielding ~27% after purification (internal standard: mesitylene) . Key variables to optimize include reaction temperature (room temperature to 80°C), catalyst loading (e.g., Pd(PPh₃)₄), and boronic ester stoichiometry.
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd) | 1-5 mol% | Higher loading increases cost but improves cross-coupling efficiency |
| Solvent | THF, DMF, or DMSO | Polar aprotic solvents enhance solubility of aryl halides |
| Reaction Time | 12-24 hours | Prolonged time may degrade stereochemical integrity |
Q. How is the compound characterized to confirm its stereochemistry and purity?
- Methodological Answer :
- NMR Analysis : ¹H and ¹³C NMR are critical for confirming the (1R,2R)-cyclopropyl configuration. The phenyl group’s coupling constants (J = 8–10 Hz) and methylene protons in the dioxaborolane ring (δ ~1.3 ppm) are diagnostic .
- X-ray Crystallography : Resolves absolute stereochemistry, particularly for the cyclopropyl moiety.
- HPLC-MS : Validates purity (>95%) and detects trace byproducts (e.g., deboronation products) .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer : Store under inert atmosphere (Ar/N₂) at 0–6°C to prevent hydrolysis of the borolane ring. Stability studies on analogous compounds show <5% degradation over 6 months under these conditions . Avoid exposure to moisture or strong acids/bases, which cleave the B–O bonds .
Advanced Research Questions
Q. How does the cyclopropyl substituent influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The (1R,2R)-cyclopropyl group induces steric hindrance, directing coupling to the less hindered position. Computational studies (DFT) on analogous systems show a 1.5–2.0 kcal/mol energy barrier difference between ortho and meta positions . Experimentally, monitor reaction outcomes using in situ IR to track boronate intermediate formation .
| Substituent | Regioselectivity (ortho:meta) | Theoretical Basis |
|---|---|---|
| Phenyl | 1:1.2 | Minimal steric guidance |
| (1R,2R)-Cyclopropyl | 1:3.5 | Steric bulk favors meta attack |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
